molecular formula C19H22N2O4S B11671268 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No.: B11671268
M. Wt: 374.5 g/mol
InChI Key: NOHCHSFOKJWLFN-RGVLZGJSSA-N
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Description

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a sulfanyl group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-{[(4-methoxyphenyl)methyl]sulfanyl}acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific arrangement of methoxy and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H22N2O4S/c1-23-16-9-7-14(8-10-16)12-26-13-18(22)21-20-11-15-5-4-6-17(24-2)19(15)25-3/h4-11H,12-13H2,1-3H3,(H,21,22)/b20-11+

InChI Key

NOHCHSFOKJWLFN-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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